molecular formula C7H5LiN2O3S2 B12361349 Lithium 2-aminobenzothiazole-6-sulphonate CAS No. 65072-36-8

Lithium 2-aminobenzothiazole-6-sulphonate

Katalognummer: B12361349
CAS-Nummer: 65072-36-8
Molekulargewicht: 236.2 g/mol
InChI-Schlüssel: NBBLVDLLDBKXGK-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lithium 2-aminobenzothiazole-6-sulphonate is a chemical compound with the molecular formula C7H6N2O3S2.Li. It is a lithium salt of 2-aminobenzothiazole-6-sulfonic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of lithium 2-aminobenzothiazole-6-sulphonate typically involves the reaction of 2-aminobenzothiazole with lithium hydroxide and sulfuric acid. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to maintain consistent quality .

Analyse Chemischer Reaktionen

Types of Reactions

Lithium 2-aminobenzothiazole-6-sulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted benzothiazoles. These products have various applications in different fields .

Wissenschaftliche Forschungsanwendungen

Lithium 2-aminobenzothiazole-6-sulphonate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals

Wirkmechanismus

The mechanism of action of lithium 2-aminobenzothiazole-6-sulphonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to lithium 2-aminobenzothiazole-6-sulphonate include:

Uniqueness

This compound is unique due to its specific combination of lithium and 2-aminobenzothiazole-6-sulfonate, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

65072-36-8

Molekularformel

C7H5LiN2O3S2

Molekulargewicht

236.2 g/mol

IUPAC-Name

lithium;2-amino-1,3-benzothiazole-6-sulfonate

InChI

InChI=1S/C7H6N2O3S2.Li/c8-7-9-5-2-1-4(14(10,11)12)3-6(5)13-7;/h1-3H,(H2,8,9)(H,10,11,12);/q;+1/p-1

InChI-Schlüssel

NBBLVDLLDBKXGK-UHFFFAOYSA-M

Kanonische SMILES

[Li+].C1=CC2=C(C=C1S(=O)(=O)[O-])SC(=N2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.